molecular formula C10H18F2N2 B15090969 (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B15090969
M. Wt: 204.26 g/mol
InChI Key: IBSNPTYRXNSPFP-VIFPVBQESA-N
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Description

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with difluoropyrrolidine. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired product . The reaction conditions often involve the use of specific oxidants and additives to achieve selectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where fluorine-containing compounds are valued for their unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is unique due to its combination of a piperidine ring and a difluoropyrrolidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

(3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m0/s1

InChI Key

IBSNPTYRXNSPFP-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)CN2CCC(C2)(F)F

Canonical SMILES

C1CC(CNC1)CN2CCC(C2)(F)F

Origin of Product

United States

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